2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351523
InChI: InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18351523

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid -

Specification

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
IUPAC Name 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15)
Standard InChI Key SBAONPZUSQKTMR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)CC(=O)C(=O)O)OC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid has the molecular formula C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol. The IUPAC name is derived from its propanoic acid backbone, modified by a ketone group at position 2 and a 2,4,6-trimethoxyphenyl group at position 3. The trimethoxyphenyl moiety introduces significant steric bulk and electron-donating effects, influencing reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄O₆
Molecular Weight254.24 g/mol
IUPAC Name2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, THF)
Melting Point141–143°C (analogous compounds)

Synthetic Methodologies

General Synthesis Strategies

The synthesis of α-keto carboxylic acids like 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid typically involves deoxygenative α-arylation of carboxylic acid precursors. A representative protocol involves:

  • Condensation: Reacting 2,4,6-trimethoxybenzaldehyde with malonic acid under basic conditions to form the α,β-unsaturated intermediate.

  • Decarboxylation: Thermal or catalytic removal of CO₂ to yield the α-keto acid .

Catalytic Systems

Recent advancements utilize Et₃SiH (triethylsilane) as a reducing agent and TfOH (triflic acid) as a catalyst. For example, in analogous reactions, Et₃SiH facilitates the reduction of intermediates, while TfOH enhances electrophilic aromatic substitution kinetics .

Solvent and Temperature Optimization

Hexafluoroisopropanol (HFIP) is preferred as a solvent due to its high polarity and ability to stabilize cationic intermediates. Reactions typically proceed at 60°C over 5–24 hours, achieving yields up to 88% .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 12.02 (s, 1H, COOH), 6.91 (s, 1H, aromatic), 3.70 (q, J = 7.0 Hz, 1H, CH), 3.12 (p, J = 6.9 Hz, 1H, OCH₃), 2.17 (s, 3H, CH₃) .

  • ¹³C NMR: Signals at δ 175.4 (COOH), 170.2 (C=O), and 55.1–56.3 (OCH₃ groups) .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF): m/z calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869; found: 255.0865 .

Industrial-Scale Production

Process Optimization

Scale-up reactions demonstrate the feasibility of producing multi-gram quantities. Key steps include:

  • Solvent Recovery: Distillation of HFIP at 60–70°C for reuse, reducing costs .

  • Purification: Column chromatography with gradients of DCM/MeOH (97:3) yields >95% purity .

Table 2: Scale-Up Parameters

ParameterValue
Starting Material2-Oxo-2-phenylacetic acid (3.0 mmol)
CatalystTfOH (10 mol%)
SilaneEt₃SiH (1.5 equiv.)
Yield75% (350 mg)

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for β-aryl ketones and heterocyclic frameworks. For instance, its α-keto group participates in Paal-Knorr pyrrole synthesis, enabling access to bioactive heterocycles .

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

Compared to 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid, the 2,4,6-isomer shows:

  • Reduced Electron Density: Due to symmetric methoxy placement, altering electrophilic substitution patterns.

  • Enhanced Thermal Stability: The symmetric structure minimizes steric strain, raising the melting point by ~10°C .

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